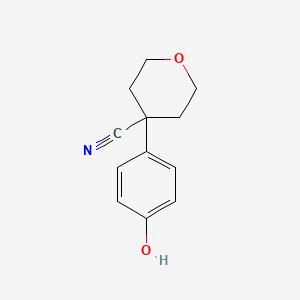
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile
概要
説明
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyphenyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or other transition metals may be employed to improve the efficiency of the reaction .
化学反応の分析
Types of Reactions
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(4-Oxo-phenyl)-tetrahydro-pyran-4-carbonitrile.
Reduction: 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, while the nitrile group can participate in electrostatic interactions . These interactions can disrupt the normal function of the enzyme, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a precursor in organic synthesis.
Raspberry ketone (4-(4-Hydroxyphenyl)-butan-2-one): Widely used in the food and fragrance industry for its characteristic aroma.
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): Used as a replacement for bisphenol A in the production of polycarbonates and epoxy resins.
Uniqueness
4-(4-Hydroxy-phenyl)-tetrahydro-pyran-4-carbonitrile is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties
特性
IUPAC Name |
4-(4-hydroxyphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGROXURTMZSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














